molecular formula C12H14F3NO2 B14765871 N-[2-(trifluoromethoxy)phenyl]oxan-4-amine

N-[2-(trifluoromethoxy)phenyl]oxan-4-amine

Katalognummer: B14765871
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: GUCPQVZQVGLHPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(trifluoromethoxy)phenyl]oxan-4-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[2-(trifluoromethoxy)phenyl]oxan-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]oxan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

N-[2-(trifluoromethoxy)phenyl]oxan-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(trifluoromethoxy)phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antiviral activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(trifluoromethoxy)phenyl]oxan-4-amine is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The presence of the oxan-4-amine moiety differentiates it from other trifluoromethoxy-containing compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H14F3NO2

Molekulargewicht

261.24 g/mol

IUPAC-Name

N-[2-(trifluoromethoxy)phenyl]oxan-4-amine

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)16-9-5-7-17-8-6-9/h1-4,9,16H,5-8H2

InChI-Schlüssel

GUCPQVZQVGLHPE-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1NC2=CC=CC=C2OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.